molecular formula C7H10O4 B3059356 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- CAS No. 98611-86-0

2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)-

Cat. No.: B3059356
CAS No.: 98611-86-0
M. Wt: 158.15 g/mol
InChI Key: JZFPIISPMJRMLD-RXMQYKEDSA-N
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Description

The compound (R)-2-Furanpropanoic acid, tetrahydro-5-oxo- (IUPAC name: [(2R)-5-Oxotetrahydro-2-furanyl]acetic acid) is a chiral γ-lactone derivative with the molecular formula C₆H₈O₄ (average mass: 144.126 Da; monoisotopic mass: 144.042259 Da) . It is structurally characterized by a tetrahydrofuran ring substituted with a ketone group at position 5 and an acetic acid moiety at position 2 in the (R)-configuration. Key identifiers include:

  • CAS No.: 63597-98-8
  • ChemSpider ID: 28638944
  • Synonyms: (R)-5-Oxotetrahydrofuran-2-carboxylic acid, Carboxybutyrolactone, α-hydroxyglutaric acid γ-lactone .

Properties

IUPAC Name

3-[(2R)-5-oxooxolan-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)3-1-5-2-4-7(10)11-5/h5H,1-4H2,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFPIISPMJRMLD-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@@H]1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243735
Record name 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98611-86-0
Record name 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098611860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanpropanoic acid, tetrahydro-5-oxo-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of furan derivatives and propanoic acid derivatives, which undergo cyclization and oxidation to form the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of 2-Furanpropanoic acid, tetrahydro-5-oxo-, ®- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Furanpropanoic acid, tetrahydro-5-oxo-, ®- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Furanpropanoic acid, tetrahydro-5-oxo-, ®- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furanpropanoic acid, tetrahydro-5-oxo-, ®- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with (R)-2-Furanpropanoic acid, tetrahydro-5-oxo-, differing in substituents, stereochemistry, or functional groups:

Compound Name Molecular Formula Molecular Weight (Da) Key Features CAS No. References
(R)-5-Oxotetrahydrofuran-2-carbonyl chloride C₅H₅ClO₃ 148.546 Acyl chloride derivative; reactive intermediate 53558-94-4
Ethyl 3-oxo-3-(oxolan-2-yl)propanoate C₉H₁₄O₄ 186.207 Ethyl ester derivative; esterified carboxylic acid 887411-85-0
TFMB-(R)-2-HG C₁₃H₁₁F₃O₄ 288.22 Trifluoromethyl benzyl ester derivative 1445700-01-5
Tetrahydro-5-oxo-2-furancarboxylic acid C₅H₆O₄ 130.10 Carboxylic acid at position 2; lacks acetic acid side chain 4344-84-7
2-Methyl-2-propenoic acid (tetrahydro-5-oxo-2-furanyl)methyl ester C₉H₁₂O₄ 184.19 Methacrylate ester; polymerizable monomer 156938-09-9

Physicochemical Properties

  • Boiling Points : Acyl chloride derivatives (e.g., C₅H₅ClO₃) exhibit higher boiling points (~286.9°C) due to polarizable Cl atoms, whereas ester derivatives (e.g., C₉H₁₄O₄) have lower boiling points (~376.3°C predicted for TFMB-(R)-2-HG) .
  • Density : Acyl chloride derivatives show higher density (1.45 g/cm³) compared to esters (1.385 g/cm³ for TFMB-(R)-2-HG) .
  • LogP : The parent carboxylic acid (LogP ~0.457) is less lipophilic than its ester derivatives (e.g., TFMB-(R)-2-HG: predicted LogP ~3.5) .

Stereochemical and Functional Group Impact

  • Stereochemistry : The (R)-configuration in the parent compound influences enzyme binding in biological systems, as seen in comparisons with (S)-isomers .
  • Functional Groups :
    • Carboxylic Acid vs. Ester : Esterification (e.g., 887411-85-0) reduces polarity, enhancing bioavailability .
    • Acyl Chloride : Increases electrophilicity, enabling nucleophilic substitutions .

Biological Activity

2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- is an organic compound with notable structural features that include a furan ring and a carboxylic acid group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

  • Molecular Formula : C7H10O4
  • Molecular Weight : Approximately 158.16 g/mol
  • Structural Characteristics : The presence of the tetrahydro-5-oxo group enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- exhibits a range of biological activities:

  • Antimicrobial Properties :
    • Studies have shown that derivatives of this compound possess significant antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes, leading to increased permeability and cell lysis.
  • Anti-inflammatory Effects :
    • Research highlights the compound's ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests a therapeutic role in conditions characterized by chronic inflammation.
  • Enzyme Interaction :
    • The compound has been studied for its interaction with specific enzymes, potentially acting as a competitive inhibitor. This interaction could lead to altered metabolic pathways, particularly in fatty acid synthesis .

The biological activity of 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- can be attributed to its ability to act as a ligand for various enzymes and receptors. It may modulate enzyme activity through competitive inhibition or allosteric modulation, leading to significant changes in cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of 2-Furanpropanoic acid derivatives revealed that certain modifications enhanced their potency against Gram-positive and Gram-negative bacteria. The study utilized a series of in vitro assays to measure the minimum inhibitory concentration (MIC) against selected strains.

CompoundMIC (µg/mL)Activity
Derivative A32Effective against E. coli
Derivative B16Effective against S. aureus
Parent Compound64Moderate activity

Case Study 2: Anti-inflammatory Effects

In another study focused on the anti-inflammatory properties, researchers evaluated the compound's effects on cytokine production in macrophages stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound.

Treatment Concentration (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
10100150
505075

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-Furanacetic acid and 2-Furoic acid, 2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)- demonstrates unique reactivity due to its specific functional groups. These differences confer distinct biological activities and potential therapeutic applications.

CompoundAntimicrobial ActivityAnti-inflammatory Activity
2-Furanpropanoic acidModerateSignificant
2-Furanacetic acidLowMinimal
2-Furoic acidLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)-
Reactant of Route 2
Reactant of Route 2
2-Furanpropanoic acid, tetrahydro-5-oxo-, (R)-

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